molecular formula C9H12ClN3O2 B1490051 Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate CAS No. 1247585-50-7

Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate

Cat. No. B1490051
CAS RN: 1247585-50-7
M. Wt: 229.66 g/mol
InChI Key: PIGVAPFJDAYNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate, also known as ETCMA, is an organic compound that is widely used in various scientific research applications. This compound has been extensively studied in the past decade and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Applications

The compound is part of the diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . These applications include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthetic Approaches

The compound is used in synthetic approaches for preparing pharmacologically active decorated diazines, especially pyrimidines . These synthetic approaches are applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents .

Prodrug Synthesis

The compound has been used in the synthesis of a prodrug, JLTN, to minimize the first-pass effect of Dasatinib and improve the oral bioavailability following oral administration via targeting intestinal peptide transporter and enhancing chemical stability .

Fungicidal Activity

Pyrimidinamine derivatives, which include this compound, have been synthesized and studied for their fungicidal activity .

Biological Evaluation

The compound has been used in biological evaluation studies. For example, a prodrug synthesized using this compound showed a 150%-fold increase in oral bioavailability compared to the parent drug Dasatinib in monkeys .

Drug Development

The compound is used in the development of drugs for various diseases. For example, it is used in the development of drugs for myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate is not explicitly stated in the available resources.

properties

IUPAC Name

ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-15-9(14)5-11-8-4-7(10)12-6(2)13-8/h4H,3,5H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGVAPFJDAYNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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